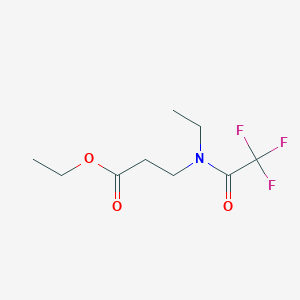

3-(N-etil-2,2,2-trifluoroacetamido)propanoato de etilo

Descripción general

Descripción

Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate is a useful research compound. Its molecular formula is C9H14F3NO3 and its molecular weight is 241.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis orgánica

3-(N-etil-2,2,2-trifluoroacetamido)propanoato de etilo: es un bloque de construcción valioso en la síntesis orgánica. Su grupo trifluoroacetamido puede actuar como un grupo saliente o transformarse en otros grupos funcionales, facilitando la síntesis de moléculas complejas. Este compuesto es particularmente útil en la síntesis de compuestos fluorados, que son importantes en los productos farmacéuticos debido a su mayor estabilidad y biodisponibilidad .

Química medicinal

En la química medicinal, este éster se puede usar para introducir átomos de flúor en las moléculas de fármacos. Los átomos de flúor pueden alterar significativamente la actividad biológica de un compuesto, lo que a menudo conduce a una mayor estabilidad metabólica y afinidad de unión a las proteínas diana. El grupo éster etílico también proporciona un punto de apoyo para modificaciones adicionales, como la hidrólisis al ácido carboxílico correspondiente o la conversión en amidas .

Ciencia de materiales

La capacidad del compuesto para formar enlaces covalentes estables con una variedad de sustratos lo convierte en un candidato para la modificación de superficies de materiales. Esto puede mejorar propiedades como la hidrofobicidad, la resistencia a la corrosión y la biocompatibilidad. Se podría utilizar en el desarrollo de recubrimientos avanzados para dispositivos médicos o en la creación de nuevos compuestos poliméricos .

Química analítica

Como estándar en cromatografía, This compound puede ayudar en la identificación y cuantificación de compuestos similares en mezclas complejas. Su tiempo de retención único y su firma espectral de masas le permiten servir como punto de referencia en los análisis de cromatografía de gases y espectrometría de masas .

Química agrícola

Este compuesto podría explorarse para la síntesis de nuevos agroquímicos. La introducción de átomos de flúor en pesticidas y herbicidas puede conducir a compuestos con nuevos modos de acción, superando potencialmente la resistencia en plagas y malezas. Además, su funcionalidad de éster permite formulaciones de liberación controlada, lo que puede reducir el impacto ambiental .

Industria de sabores y fragancias

Los ésteres son conocidos por sus agradables aromas y son ampliamente utilizados en la industria de sabores y fragancias. Si bien This compound en sí mismo puede no utilizarse directamente como fragancia, sus derivados podrían contribuir a nuevos perfiles de aromas. También puede servir como intermedio en la síntesis de compuestos de sabor más complejos .

Técnicas de bioconjugación

En bioquímica, el compuesto se puede utilizar para la bioconjugación, vinculando biomoléculas a otras entidades como etiquetas fluorescentes o polímeros. Este proceso es crucial en el desarrollo de ensayos de diagnóstico, sistemas de administración de fármacos y en la modificación de macromoléculas biológicas para fines de investigación .

Ciencia ambiental

La investigación sobre el destino ambiental de los compuestos fluorados es crítica, dada su persistencia y potencial bioacumulación. This compound se puede utilizar en estudios para comprender las vías de degradación y el impacto ambiental de los ésteres fluorados, ayudando en el diseño de productos químicos más ecológicos .

Propiedades

IUPAC Name |

ethyl 3-[ethyl-(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO3/c1-3-13(8(15)9(10,11)12)6-5-7(14)16-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFFUXGWDWTFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC(=O)OCC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

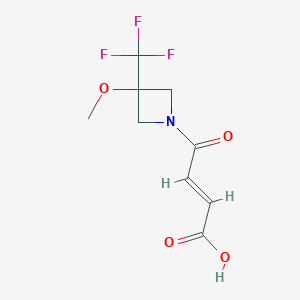

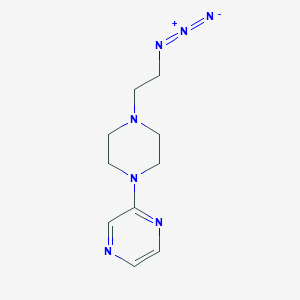

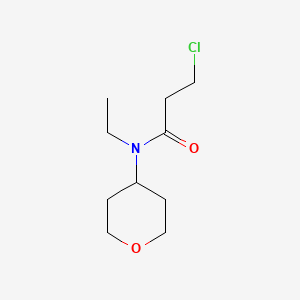

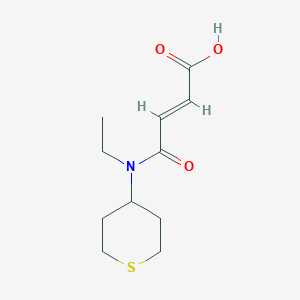

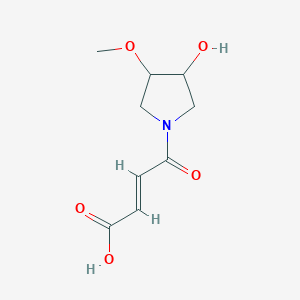

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.